molecular formula C21H10Cl2FN3O2 B4940844 4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

Cat. No. B4940844
M. Wt: 426.2 g/mol
InChI Key: XUMJXVNIGRPGQC-UHFFFAOYSA-N
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Description

4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has a significant effect on the biochemical and physiological processes of cancer cells. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several potential future directions for the research and development of 4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide. These include:
1. Further investigation of its potential use in the treatment of Alzheimer's disease.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Exploration of its potential applications in material science, such as the development of new organic semiconductors.
4. Investigation of its mechanism of action and identification of its molecular targets in cancer cells.
5. Development of new formulations to improve its solubility and bioavailability.
In conclusion, 4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is a promising chemical compound that has potential applications in various fields. Its high potency and selectivity towards cancer cells make it an attractive candidate for the development of new anticancer agents. However, further research is needed to fully understand its mechanism of action and identify its molecular targets in cancer cells.

Synthesis Methods

The synthesis of 4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide involves the condensation of 2-amino-5-fluorobenzonitrile and 2-(2,4-dichlorophenyl)benzo[d]oxazole-5-carbaldehyde in the presence of a suitable base. The resulting intermediate is then treated with 4-cyanobenzoyl chloride to obtain the final product.

Scientific Research Applications

4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent and has been found to inhibit the growth of various cancer cells in vitro. Additionally, it has also been investigated for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl2FN3O2/c22-12-2-5-14(16(23)8-12)21-27-18-9-13(3-6-19(18)29-21)26-20(28)15-4-1-11(10-25)7-17(15)24/h1-9H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMJXVNIGRPGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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